molecular formula C32H47NO3 B14796629 Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester CAS No. 42273-05-2

Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester

Cat. No.: B14796629
CAS No.: 42273-05-2
M. Wt: 493.7 g/mol
InChI Key: KGRUVADREYTUHF-QROXQBBHSA-N
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Preparation Methods

The synthesis of Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester typically involves multiple steps, starting from oleanolic acid. The synthetic route includes the formation of the isoxazole ring and subsequent esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it acts as a PPARγ agonist, which can modulate gene expression and cellular processes . This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

    Oleanolic acid: A natural triterpenoid with various biological activities.

    Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid (OEOA): Another derivative of oleanolic acid with anti-cancer properties. The uniqueness of this compound lies in its specific isoxazole ring structure, which contributes to its distinct biological activities.

Properties

CAS No.

42273-05-2

Molecular Formula

C32H47NO3

Molecular Weight

493.7 g/mol

IUPAC Name

methyl (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate

InChI

InChI=1S/C32H47NO3/c1-27(2)13-15-32(26(34)35-8)16-14-30(6)21(22(32)18-27)9-10-24-29(5)17-20-19-36-33-25(20)28(3,4)23(29)11-12-31(24,30)7/h9,19,22-24H,10-18H2,1-8H3/t22-,23-,24+,29-,30+,31+,32-/m0/s1

InChI Key

KGRUVADREYTUHF-QROXQBBHSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(CC6=CON=C6C3(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=CON=C6C5(C)C)C)C)C2C1)C)C(=O)OC)C

Origin of Product

United States

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